6-Methylpyridine-2,4-diol
Overview
Description
6-Methylpyridine-2,4-diol is a heterocyclic compound with the molecular formula C6H7NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position. This compound is known for its significant role as an intermediate in pharmaceutical and chemical research .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, such as 2,4-dihydroxy-6-methylpyridine, can interact with various biological targets due to the presence of the pyridine ring .
Mode of Action
It’s known that hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls . This suggests that 2,4-Dihydroxy-6-methylpyridine may interact with its targets through electrophilic attack.
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The compound’s physical properties such as its boiling point (3100±420 °C at 760 mmHg), melting point (324-327ºC), and density (13±01 g/cm3) suggest that it may have certain bioavailability characteristics .
Action Environment
Safety data suggests that exposure to the compound should be minimized and personal protective equipment should be used when handling it .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxy-6-methylpyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in pyridine metabolism, such as pyridoxal kinase and pyridoxamine-phosphate oxidase. These interactions are essential for the conversion of pyridoxine (vitamin B6) into its active form, pyridoxal phosphate, which is a coenzyme in numerous enzymatic reactions .
Additionally, 2,4-Dihydroxy-6-methylpyridine can act as a substrate for certain oxidoreductases, facilitating redox reactions within the cell. The hydroxyl groups on the compound allow it to participate in hydrogen bonding and electron transfer processes, which are vital for its biochemical activity .
Cellular Effects
2,4-Dihydroxy-6-methylpyridine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are enzymes that add or remove phosphate groups from proteins. This modulation can alter gene expression and cellular metabolism, leading to changes in cell function .
In particular, 2,4-Dihydroxy-6-methylpyridine has been observed to impact the expression of genes involved in oxidative stress response. By enhancing the activity of antioxidant enzymes, it helps protect cells from damage caused by reactive oxygen species. This protective effect is crucial for maintaining cellular homeostasis and preventing oxidative stress-related diseases .
Molecular Mechanism
At the molecular level, 2,4-Dihydroxy-6-methylpyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it acts as an inhibitor of certain dehydrogenases, preventing the oxidation of substrates and thereby regulating metabolic flux .
Furthermore, 2,4-Dihydroxy-6-methylpyridine can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dihydroxy-6-methylpyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and air can lead to oxidation and loss of activity.
Long-term studies have shown that 2,4-Dihydroxy-6-methylpyridine can have sustained effects on cellular function. For instance, continuous exposure to the compound has been associated with enhanced antioxidant defense mechanisms in cells, suggesting potential benefits for long-term cellular health .
Dosage Effects in Animal Models
The effects of 2,4-Dihydroxy-6-methylpyridine vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic activity and improve oxidative stress response. At high doses, it can exhibit toxic effects, including liver and kidney damage .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of 2,4-Dihydroxy-6-methylpyridine .
Metabolic Pathways
2,4-Dihydroxy-6-methylpyridine is involved in several metabolic pathways, particularly those related to pyridine metabolism. It interacts with enzymes such as pyridoxal kinase and pyridoxamine-phosphate oxidase, which are essential for the synthesis of pyridoxal phosphate .
Additionally, the compound can influence metabolic flux by acting as a substrate for oxidoreductases. This involvement in redox reactions is crucial for maintaining cellular energy balance and preventing oxidative damage .
Transport and Distribution
Within cells and tissues, 2,4-Dihydroxy-6-methylpyridine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments .
The distribution of 2,4-Dihydroxy-6-methylpyridine is influenced by its chemical properties, such as solubility and affinity for binding proteins. This distribution is essential for its biochemical activity and interactions with target biomolecules .
Subcellular Localization
2,4-Dihydroxy-6-methylpyridine is localized within specific subcellular compartments, where it exerts its biochemical effects. It is predominantly found in the cytoplasm and mitochondria, where it participates in metabolic reactions and redox processes .
The subcellular localization of 2,4-Dihydroxy-6-methylpyridine is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended sites of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylpyridine-2,4-diol can be synthesized through various methods. One common synthetic route involves the cyclization of 2,4-dichloro-6-methylpyridine with sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, quinones, and dihydropyridine derivatives .
Scientific Research Applications
6-Methylpyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2,4-Dihydroxy-6-methylpyrimidine
- 2,6-Dihydroxy-4-methylpyridine
- 4,6-Dihydroxy-2-methylpyridine
Comparison: 2,4-Dihydroxy-6
Properties
IUPAC Name |
4-hydroxy-6-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958594 | |
Record name | 6-Methylpyridine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3749-51-7, 70254-45-4 | |
Record name | 4-Hydroxy-6-methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3749-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2,4-pyridinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70254-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyridine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dihydroxy-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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